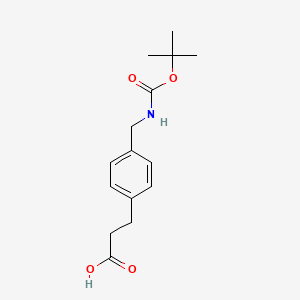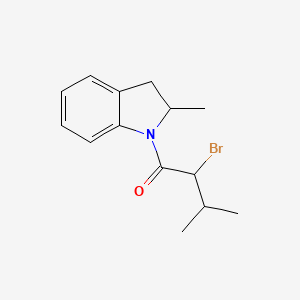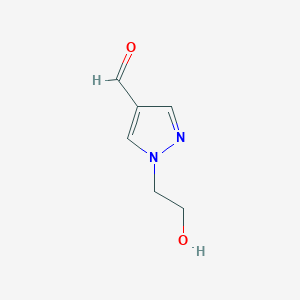
2-Bromo-4'-cianobenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyanobenzophenone (2-Br-4-CBP) is a synthetic organic compound with a molecular formula of C13H7BrN2O. It is a white crystalline solid with a melting point of 157-159 °C. 2-Br-4-CBP is a versatile reagent used in the synthesis of a variety of products, including pharmaceuticals, dyes, food additives, and cosmetics. It is also used in the manufacture of plastics and rubber. 2-Br-4-CBP is a widely used reagent in both academic and industrial research.
Aplicaciones Científicas De Investigación
Espectroscopia Infrarroja y Efectos del Solvente
2-Bromo-4'-cianobenzofenona: se ha utilizado en el estudio de la espectroscopia infrarroja (IR) para comprender los efectos del solvente en las vibraciones de estiramiento del carbonilo . Esta investigación es crucial para caracterizar las interacciones compuesto-solvente, que son fundamentales en campos como la química farmacéutica y la ciencia de los materiales.
Reacciones de α-Bromación en Síntesis Orgánica
El compuesto sirve como intermedio clave en las reacciones de α-bromación de compuestos carbonílicos . Estas reacciones son fundamentales en la síntesis orgánica, llevando a la producción de diversos productos farmacéuticos, pesticidas y otras sustancias químicas.
Estudios de Reducción Electroquímica
En estudios electroquímicos, This compound se utiliza para explorar reacciones de reducción que conducen a la formación de nuevos compuestos orgánicos . Tales estudios pueden allanar el camino para nuevos materiales con aplicaciones potenciales en la industria y la tecnología.
Investigación Farmacéutica
Este compuesto es un precursor significativo en la investigación farmacéutica, particularmente en la síntesis de moléculas complejas utilizadas en el desarrollo de fármacos . Su papel en la formación del esqueleto de varios fármacos lo convierte en un activo valioso en la química medicinal.
Metodología de Síntesis Orgánica
This compound: está involucrado en el desarrollo de nuevas metodologías para la síntesis orgánica . Se utiliza para probar y mejorar las rutas sintéticas, lo cual es esencial para la producción eficiente de compuestos orgánicos.
Educación Química e Innovación
Se ha utilizado en la educación química para involucrar a los estudiantes en experimentos innovadores, mejorando su comprensión de los principios de reacción orgánica y fomentando la conciencia de la innovación . Esta aplicación es crucial para desarrollar la próxima generación de químicos.
Aplicaciones Industriales
En el sector industrial, This compound se utiliza en la síntesis de materiales y sustancias químicas que requieren propiedades estructurales específicas . Su versatilidad lo convierte en un componente clave en varios procesos de fabricación.
Estudios de Impacto Ambiental
El impacto ambiental de This compound también es objeto de estudio, particularmente en términos de su seguridad, manejo y eliminación . Comprender su huella ambiental es esencial para las prácticas sostenibles en investigación e industria.
Mecanismo De Acción
Target of Action
This compound is a derivative of benzophenone, which is often used in the pharmaceutical industry and in organic synthesis
Mode of Action
Benzophenone derivatives are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromine and cyano groups in 2-Bromo-4’-cyanobenzophenone could potentially enhance these interactions, but specific details would require further investigation.
Biochemical Pathways
Benzophenone derivatives can influence a variety of biochemical processes, but the effects of this specific compound on cellular pathways would need to be determined through experimental studies .
Result of Action
As a benzophenone derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, anti-inflammatory, and antioxidant activities . .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-cyanobenzophenone could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the solubility of similar compounds has been shown to be influenced by the solvent used, which could impact the compound’s bioavailability and action
Análisis Bioquímico
Biochemical Properties
2-Bromo-4’-cyanobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-Bromo-4’-cyanobenzophenone and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which it is involved . Additionally, 2-Bromo-4’-cyanobenzophenone can bind to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of 2-Bromo-4’-cyanobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-4’-cyanobenzophenone can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Bromo-4’-cyanobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For example, 2-Bromo-4’-cyanobenzophenone can bind to the active site of cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, 2-Bromo-4’-cyanobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-cyanobenzophenone can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-Bromo-4’-cyanobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-Bromo-4’-cyanobenzophenone can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-cyanobenzophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Studies have shown that high doses of 2-Bromo-4’-cyanobenzophenone can result in toxic effects, including cell death and tissue damage . It is important to determine the threshold dose at which these adverse effects occur to ensure safe and effective use of this compound in research.
Metabolic Pathways
2-Bromo-4’-cyanobenzophenone is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized through oxidative reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The involvement of 2-Bromo-4’-cyanobenzophenone in these metabolic pathways can affect the overall metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Bromo-4’-cyanobenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2-Bromo-4’-cyanobenzophenone can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Bromo-4’-cyanobenzophenone is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Bromo-4’-cyanobenzophenone may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
4-(2-bromobenzoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFXCOYFONVNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641431 |
Source


|
| Record name | 4-(2-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-77-4 |
Source


|
| Record name | 4-(2-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














